
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. This compound features a combination of fluorinated alkyl chains and carbonate groups, making it valuable in various scientific and industrial applications. Its structure includes a 3-fluoropropyl group attached to a perfluorohexyl carbonate moiety, which imparts distinct characteristics such as high thermal stability, chemical inertness, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 3-fluoropropanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Fluoropropanol+1H,1H-Perfluorohexyl chloroformate→3-Fluoropropyl 1H,1H-perfluorohexyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, purification steps like distillation or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropyl group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of 3-fluoropropanol and 1H,1H-perfluorohexanol.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Bases: Such as sodium hydroxide for hydrolysis.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-Fluoropropanol and 1H,1H-perfluorohexanol.
Reduction: Corresponding alcohols or other reduced forms.
Scientific Research Applications
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism by which 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the stability of the carbonate group. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties or serving as a carrier for hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropropyl 1H,1H-perfluorooctyl carbonate
- 3-Fluoropropyl 1H,1H-perfluorobutyl carbonate
- 3-Fluoropropyl 1H,1H-perfluorodecyl carbonate
Uniqueness
Compared to similar compounds, 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate offers a balance between chain length and fluorination, providing optimal properties for specific applications. Its moderate chain length ensures sufficient hydrophobicity without excessive bulk, making it suitable for a wide range of uses in both research and industry.
Properties
Molecular Formula |
C10H8F12O3 |
|---|---|
Molecular Weight |
404.15 g/mol |
IUPAC Name |
3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2 |
InChI Key |
GTRWVQHQVHYVLL-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


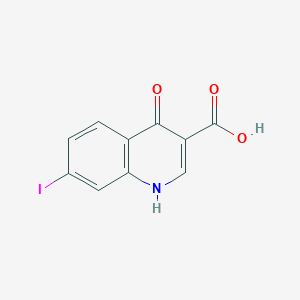
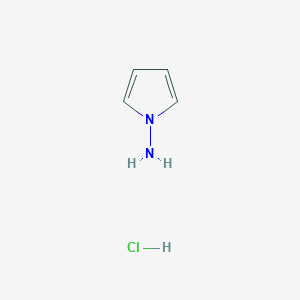
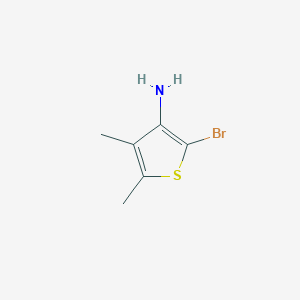
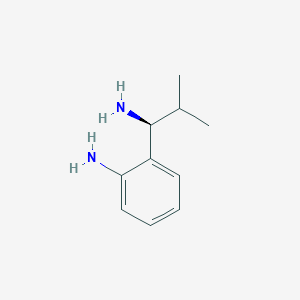
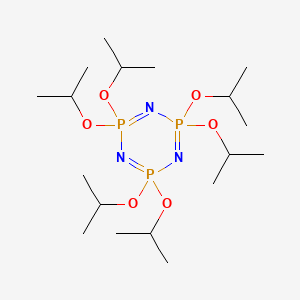

![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
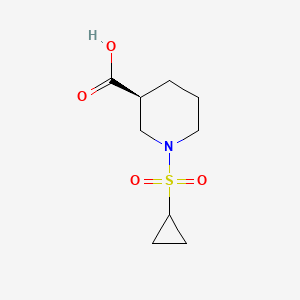


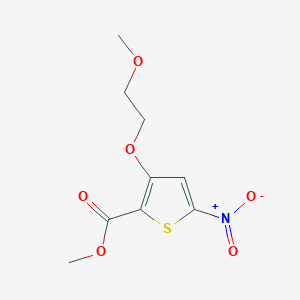
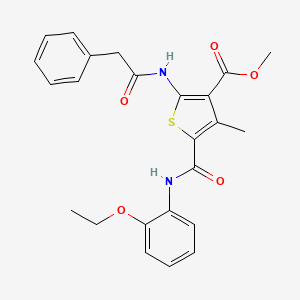
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)

